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molecular formula C18H18FN3 B035531 Carvotroline CAS No. 107266-08-0

Carvotroline

Cat. No. B035531
M. Wt: 295.4 g/mol
InChI Key: PMXOASNGMJAYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636563

Procedure details

The title compound was prepared following the procedure of Example 2 with the exception 4-vinylpyridine was used instead of 2-vinylpyridine. The product was converted to the dihydrochloride salt; mp. 233°-235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[C:9]1(N)[C:14]([F:15])=[C:13](F)[C:12](F)=[C:11]([NH2:18])[C:10]=1F.Cl.Cl>>[F:15][C:14]1[CH:9]=[CH:10][C:11]2[NH:18][C:3]3[CH2:8][CH2:7][N:6]([CH2:2][CH2:1][C:3]4[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=4)[CH2:5][C:4]=3[C:12]=2[CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C3=C(NC2C=C1)CCN(C3)CCC3=CC=NC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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